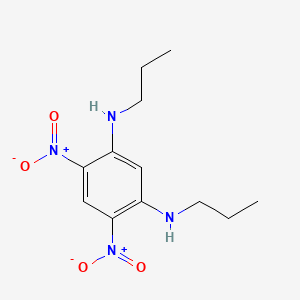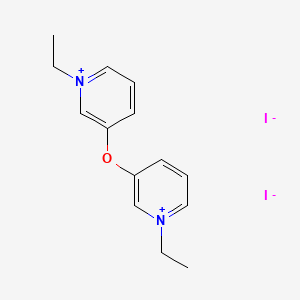
3,3'-Oxybis(1-ethylpyridin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is a chemical compound characterized by the presence of two 1-ethylpyridin-1-ium groups connected via an oxygen bridge, with two iodide ions as counterions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide typically involves the reaction of 1-ethylpyridinium salts with an appropriate oxygen-containing bridging agent. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodide ions can be substituted with other anions through appropriate chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halide exchange reactions using silver nitrate or other halide salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce compounds with different anions.
Wissenschaftliche Forschungsanwendungen
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyridin-1-ium chloride: A related compound with similar structural features but different counterions.
1-Ethylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with distinct anionic components.
Uniqueness: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is unique due to its oxygen-bridged structure and the presence of iodide ions. This structural uniqueness may confer specific chemical and physical properties that differentiate it from other related compounds.
Eigenschaften
CAS-Nummer |
88151-89-7 |
|---|---|
Molekularformel |
C14H18I2N2O |
Molekulargewicht |
484.11 g/mol |
IUPAC-Name |
1-ethyl-3-(1-ethylpyridin-1-ium-3-yl)oxypyridin-1-ium;diiodide |
InChI |
InChI=1S/C14H18N2O.2HI/c1-3-15-9-5-7-13(11-15)17-14-8-6-10-16(4-2)12-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HWPZVPDLVWZLBL-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1=CC=CC(=C1)OC2=C[N+](=CC=C2)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



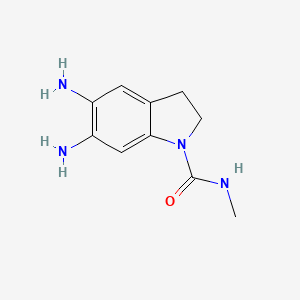


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
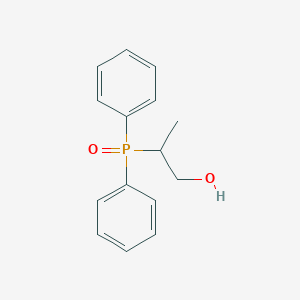
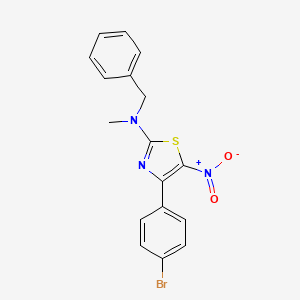
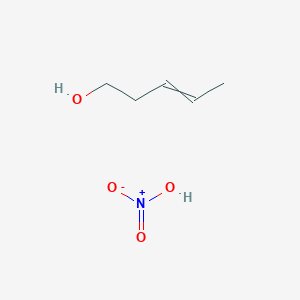
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
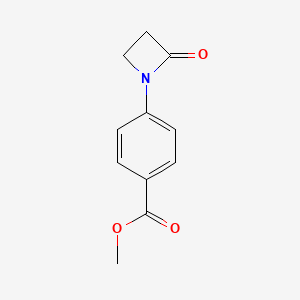
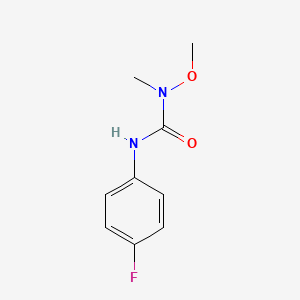
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
